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Compound of Interest

Compound Name: 1,1-Dichloro-1-fluoroethane

Cat. No.: B156305

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the gas-phase reaction
kinetics of 1,1-dichloro-1-fluoroethane (HCFC-141b), a compound of interest due to its role
as an ozone-depleting substance. The primary focus is on its reaction with the hydroxyl radical
(OH), the dominant sink for HCFC-141b in the troposphere. Accurate determination of the rate
constant for this reaction is crucial for modeling its atmospheric lifetime and environmental

impact.

Three common experimental techniques are detailed: the relative rate method, flash photolysis-
resonance fluorescence, and the discharge-flow technique.

Data Presentation

The following table summarizes experimentally determined Arrhenius parameters and rate
constants for the reaction of HCFC-141b with OH radicals from various studies. This allows for
a direct comparison of the kinetic data obtained using different techniques.

Table 1: Summary of Kinetic Data for the Reaction HCFC-141b + OH - Products
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Note: The FP-RF data is a recommended expression from a combination of studies and may

not represent a single experimental result.

Experimental Protocols

Detailed methodologies for the three key experimental techniques are provided below.

Relative Rate (RR) Method

The relative rate method is a widely used technique for determining the rate constant of a

reaction of interest by comparing its rate to that of a reference reaction with a well-known rate

constant.

Principle:
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The relative disappearance of the target compound (HCFC-141b) and a reference compound
are measured simultaneously in the presence of a common reactant, in this case, the OH
radical. The ratio of the rate constants can be determined from the following relationship:

In((HCFC-141b]o / [HCFC-141b]:) = (k_HCFC-141b / k_ref) * In([Ref]o / [Ref]t)
where:

e [HCFC-141b]o and [Ref]o are the initial concentrations.

e [HCFC-141b]: and [Ref]: are the concentrations at time t.

e k HCFC-141b and k_ref are the rate constants for the reactions of OH with HCFC-141b and
the reference compound, respectively.

By plotting In([HCFC-141b]o / [HCFC-141b]:) against In([Ref]o / [Ref]t), the slope of the resulting
straight line gives the ratio of the rate constants.

Experimental Protocol:
e Reaction Chamber Preparation:

o Atemperature-controlled reaction chamber (e.g., a 100 L Teflon bag or a quartz reactor) is
evacuated to remove any residual gases.

o The chamber is then filled with a known pressure of a diluent gas, typically purified air or
nitrogen, to a total pressure of approximately 760 Torr.

¢ Reactant Introduction:

o Known partial pressures of HCFC-141b and a reference compound (e.g., CHa or CH3sCCl3)
are introduced into the chamber using calibrated mass flow controllers or by injecting
known volumes of the gases.

o Water vapor is introduced by passing a stream of the diluent gas through a bubbler
containing deionized water.
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o Ozone (O3) is added to the chamber. The concentration of Os is typically a few parts per
million (ppm).

OH Radical Generation:

o OH radicals are generated in situ by the photolysis of ozone in the presence of water
vapor using a UV lamp (e.g., a low-pressure mercury lamp at 254 nm).

o Os+hv (A <320 nm) — O(D) + Oz

o O('D) + H20 — 20H

Reaction Monitoring:

o The concentrations of HCFC-141b and the reference compound are monitored over time
using an analytical instrument such as a Fourier Transform Infrared (FTIR) spectrometer.

[1]

o FTIR spectra are recorded at regular intervals throughout the experiment. The decay of
the reactants is followed by integrating the absorbance of characteristic infrared
absorption bands.

Data Analysis:

o The concentrations of HCFC-141b and the reference compound at different time points
are determined from their respective IR absorbances using the Beer-Lambert law.

o Aplot of In([HCFC-141b]o / [HCFC-141b]t) versus In([Ref]o / [Ref]t) is generated.

o The slope of the linear fit to the data yields the ratio Kk HCFC-141b / k_ref.

o The rate constant for the reaction of OH with HCFC-141b is then calculated using the
known rate constant of the reference reaction at the experimental temperature.

Temperature Dependence:

o To determine the Arrhenius parameters (the pre-exponential factor, A, and the activation
energy, Ea), the experiment is repeated at different temperatures.
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o Aplot of In(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R
and an intercept of In(A), where R is the gas constant.

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a direct technique for measuring absolute rate constants. It involves generating a pulse
of OH radicals and monitoring their decay in the presence of an excess of HCFC-141b.

Principle:

A short pulse of UV light is used to photolyze a precursor molecule to produce OH radicals. The
concentration of OH is then monitored in real-time by resonance fluorescence. In the presence
of a large excess of HCFC-141b, the decay of OH radicals follows pseudo-first-order kinetics,
and the observed rate constant (k') is directly proportional to the concentration of HCFC-141b.

k' = k_obs + k HCFC-141b * [HCFC-141b]
where:
e k'is the pseudo-first-order rate constant.

e Kk _obs is the rate of OH decay in the absence of HCFC-141b (due to diffusion, reaction with
impurities, etc.).

e k HCFC-141b is the bimolecular rate constant of interest.
Experimental Protocol:
e Reactor Setup:

o Atemperature-controlled flow reactor is used. A carrier gas (e.g., Helium) flows
continuously through the reactor at a controlled pressure.

o The reactor is equipped with an inlet for the reactant mixture, a photolysis source, a
resonance fluorescence detection system, and a pumping system.

¢ OH Radical Generation:
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o OH radicals are produced by the pulsed laser photolysis of a suitable precursor, such as
nitric acid (HNOs) or hydrogen peroxide (H203z), at a specific wavelength (e.g., 248 nm
from a KrF excimer laser).

o HNOs + hv —» OH + NOz2

Reactant Flow:

o A known concentration of HCFC-141b, highly diluted in the carrier gas, is introduced into
the reactor through a calibrated mass flow controller. The concentration of HCFC-141b is
kept in large excess compared to the initial OH concentration.

Resonance Fluorescence Detection:

o The concentration of OH radicals is monitored by resonance fluorescence. A resonance
lamp emits radiation at the resonant wavelength of OH (around 308 nm).

o The OH radicals in the reactor absorb this radiation and then fluoresce. The fluorescence
intensity, which is proportional to the OH concentration, is detected by a photomultiplier
tube (PMT) positioned at a right angle to both the resonance lamp and the photolysis laser
beam.

Data Acquisition:

o The fluorescence signal is recorded as a function of time after the photolysis pulse using a
multichannel scaler or a transient digitizer. This provides a decay profile of the OH
radicals.

Data Analysis:

o The decay of the OH fluorescence signal is fitted to a first-order exponential function to
obtain the pseudo-first-order rate constant (k').

o This measurement is repeated for a range of HCFC-141b concentrations.

o Aplot of k' versus the concentration of HCFC-141b is constructed. The slope of this plot
gives the bimolecular rate constant, k. HCFC-141b.
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« Temperature Dependence:

o The experiment is performed at various temperatures to determine the Arrhenius
parameters, as described in the relative rate method.

Discharge-Flow (DF) Technique

The discharge-flow method is another powerful technique for measuring absolute rate
constants of gas-phase reactions. It involves creating a flow of radicals down a tube and
monitoring their concentration as a function of distance (and therefore reaction time) in the
presence of a reactant.

Principle:

OH radicals are generated in a side arm of a flow tube by a microwave discharge. These
radicals are then introduced into the main flow tube containing a carrier gas and an excess of
HCFC-141b. The concentration of OH is measured at different points along the flow tube using
a movable detector, typically a mass spectrometer or a resonance fluorescence detector. The
decay of the OH concentration along the tube provides the rate of the reaction.

Experimental Protocol:
¢ Flow Tube Setup:

o A cylindrical flow tube (typically made of Pyrex or quartz) is used, with a carrier gas (e.g.,
Helium) flowing at a constant, known velocity and pressure.

o The tube has an inlet for the OH radicals, a movable injector for introducing HCFC-141b,
and a detector at the end of the tube.

e OH Radical Generation:

o OH radicals are typically produced in a side arm by passing a mixture of a precursor (e.g.,
Hz in He) through a microwave discharge.

o H2 + discharge — 2H

o H+ NO2 - OH + NO
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e Reactant Introduction:

o A known concentration of HCFC-141b, diluted in the carrier gas, is introduced into the
main flow tube through a movable injector. This ensures that the reaction time can be
varied by changing the position of the injector relative to the fixed detector.

e Detection:

o The concentration of OH radicals is monitored at the end of the flow tube. Common
detection methods include:

» Mass Spectrometry: The gas from the flow tube is sampled into a mass spectrometer,
and the ion signal corresponding to the mass of the OH radical is measured.

» Resonance Fluorescence: Similar to the FP-RF technique, a resonance lamp and a
PMT are used to detect OH radicals.

e Kinetic Measurement:
o With the HCFC-141b flow off, the initial OH signal (JOH]o) is measured.

o HCFC-141b is then introduced through the movable injector at a specific position, and the
OH signal (J[OH]) is measured.

o The pseudo-first-order rate constant (k') is determined from the decay of the OH signal as
a function of the injector position (which corresponds to reaction time).

o IN([OHJo/[OH]) =K' *t=K' *(z/ V)
» where z is the distance between the injector and the detector, and v is the flow velocity.
e Data Analysis:
o The experiment is repeated for various concentrations of HCFC-141b.

o A plot of the pseudo-first-order rate constant (k') versus the HCFC-141b concentration is
made. The slope of this plot gives the bimolecular rate constant.
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« Temperature Dependence:

o The flow tube can be heated or cooled to study the reaction at different temperatures and

determine the Arrhenius parameters.

Mandatory Visualization

3. Reaction Initiation & Monitoring
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Caption: Workflow for the Relative Rate Method.

3. Data Acquisition
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Caption: Workflow for the Flash Photolysis-Resonance Fluorescence Method.

3. Detection
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(e.g., Mass Spectrometry)
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Caption: Workflow for the Discharge-Flow Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b156305?utm_src=pdf-body-img
https://www.benchchem.com/product/b156305?utm_src=pdf-custom-synthesis
https://ntrs.nasa.gov/citations/19930069917
https://www.osti.gov/biblio/6078063
https://www.osti.gov/biblio/6078063
https://www.osti.gov/biblio/6078063
https://www.benchchem.com/product/b156305#protocol-for-measuring-the-reaction-kinetics-of-hcfc-141b
https://www.benchchem.com/product/b156305#protocol-for-measuring-the-reaction-kinetics-of-hcfc-141b
https://www.benchchem.com/product/b156305#protocol-for-measuring-the-reaction-kinetics-of-hcfc-141b
https://www.benchchem.com/product/b156305#protocol-for-measuring-the-reaction-kinetics-of-hcfc-141b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b156305?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

